2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenoxy group, an oxadiazole ring, and a thienopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the thienopyran core: This involves the cyclization of a suitable thiophene derivative with a dihydropyran precursor.
Introduction of the fluorophenoxy group: This step typically involves nucleophilic aromatic substitution reactions where a fluorophenol reacts with an appropriate electrophilic intermediate.
Final coupling: The final step involves coupling the oxadiazole-thienopyran intermediate with the fluorophenoxy acetamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Optimization of reaction conditions: Using high-yielding and scalable reactions.
Purification techniques: Employing methods like crystallization, distillation, and chromatography to ensure high purity.
Automation and continuous flow processes: To enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Including halogens (Cl₂, Br₂) and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA/RNA interaction: The compound could intercalate with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar reactivity and applications.
Thienopyran derivatives: Compounds with the thienopyran core structure, which may have comparable properties and uses.
Fluorophenoxy compounds: Molecules containing the fluorophenoxy group, known for their stability and reactivity.
Uniqueness
2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-10-20-17(26-22-10)16-11-6-7-24-8-14(11)27-18(16)21-15(23)9-25-13-5-3-2-4-12(13)19/h2-5H,6-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETNOEWNGNZWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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